

Technical Guide: Core Chemical Properties of 14-Hydroxytetradecanoic Acid

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Compound of Interest

Compound Name: 14-Hydroxytetradecanoic acid

Cat. No.: B172591

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Introduction

14-Hydroxytetradecanoic acid, also known as ω -hydroxymyristic acid, is a long-chain hydroxy fatty acid. Its structure consists of a fourteen-carbon aliphatic chain with a carboxylic acid group at one end and a primary alcohol at the other. This bifunctional nature makes it a molecule of interest in various fields, including polymer chemistry and as a potential building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its fundamental chemical properties, supported by experimental protocols and predictive data.

Core Chemical Properties

The fundamental chemical and physical properties of **14-Hydroxytetradecanoic acid** are summarized in the table below. These values are a combination of experimentally determined and computationally predicted data.

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₈ O ₃	[1] [2]
Molecular Weight	244.37 g/mol	[1] [2]
CAS Number	17278-74-9	[2] [3]
Melting Point	90-91 °C	[4]
Boiling Point (Predicted)	405.6 ± 25.0 °C	
pKa (Predicted)	4.78 ± 0.10	
LogP (Predicted)	3.7	[2]
Appearance	Solid	

Solubility Profile

Fatty acids like **14-Hydroxytetradecanoic acid** are generally soluble in organic solvents and sparingly soluble in water. The long hydrocarbon chain imparts a nonpolar character, while the carboxylic acid and hydroxyl groups provide polarity.

Solvent	Solubility
Water	Sparingly soluble
Ethanol	Soluble
Methanol	Soluble
Chloroform	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble

Spectroscopic Data

The following sections detail the characteristic spectral features of **14-Hydroxytetradecanoic acid** based on predictive models and known functional group absorptions.

Infrared (IR) Spectroscopy

The IR spectrum of **14-Hydroxytetradecanoic acid** is characterized by the presence of both a carboxylic acid and a primary alcohol.

Wavenumber (cm ⁻¹)	Functional Group	Description	Reference
3300-2500	O-H (Carboxylic Acid)	Very broad and strong	[1][5][6][7]
3600-3200	O-H (Alcohol)	Broad and strong	[8]
2960-2850	C-H (Alkyl)	Strong and sharp	[8]
1725-1700	C=O (Carboxylic Acid)	Strong and sharp	[1][5][7][8]
1320-1210	C-O (Carboxylic Acid)	Medium	[6]
~1050	C-O (Primary Alcohol)	Medium to strong	[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Predicted):

- ~12.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
- ~3.64 ppm (triplet, 2H): Methylene group adjacent to the hydroxyl group (-CH₂-OH).
- ~2.35 ppm (triplet, 2H): Methylene group alpha to the carboxylic acid (-CH₂-COOH).
- ~1.63 ppm (multiplet, 2H): Methylene group beta to the carboxylic acid.
- ~1.57 ppm (multiplet, 2H): Methylene group beta to the hydroxyl group.
- ~1.26 ppm (multiplet, 16H): Remaining methylene groups in the alkyl chain.

¹³C NMR (Predicted):

- ~179 ppm: Carboxylic acid carbon (-COOH).

- ~63 ppm: Methylene carbon attached to the hydroxyl group (-CH₂-OH).
- ~34 ppm: Methylene carbon alpha to the carboxylic acid (-CH₂-COOH).
- ~32 ppm: Methylene carbon beta to the hydroxyl group.
- ~29 ppm (multiple signals): Bulk of the methylene carbons in the alkyl chain.
- ~25-26 ppm: Methylene carbons beta and gamma to the carboxylic acid and hydroxyl group.

Mass Spectrometry (MS)

In mass spectrometry, particularly with electrospray ionization (ESI), **14-Hydroxytetradecanoic acid** is expected to be detected as the deprotonated molecule [M-H]⁻ in negative ion mode. Collision-induced dissociation (CID) of this ion would likely lead to characteristic fragmentation patterns for a hydroxy fatty acid.

Expected Fragmentation:

- Loss of H₂O: A common fragmentation pathway for molecules containing a hydroxyl group.
- Loss of CO₂: Decarboxylation of the carboxylic acid group.
- Cleavage adjacent to the hydroxyl group: This can help in determining the position of the hydroxyl group along the alkyl chain.

Experimental Protocols

The following are general methodologies for determining the key chemical properties of **14-Hydroxytetradecanoic acid**.

Melting Point Determination (Capillary Method)

- Sample Preparation: A small amount of finely powdered, dry **14-Hydroxytetradecanoic acid** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.

- Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- Measurement: The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting range.

Solubility Determination

- Solvent Selection: A range of solvents of varying polarities is chosen (e.g., water, ethanol, chloroform).
- Procedure: A known amount of **14-Hydroxytetradecanoic acid** is added to a fixed volume of the solvent at a specific temperature (e.g., 25 °C). The mixture is agitated until equilibrium is reached.
- Analysis: If the solid dissolves completely, more solute is added until saturation is achieved. The concentration of the saturated solution is then determined by a suitable analytical method, such as gravimetric analysis after solvent evaporation or by chromatographic techniques.

pKa Determination (Potentiometric Titration)

- Sample Preparation: A solution of **14-Hydroxytetradecanoic acid** of known concentration is prepared in a suitable solvent mixture (e.g., water/ethanol).
- Titration: A standardized solution of a strong base (e.g., NaOH) is gradually added to the acid solution. The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Spectroscopic Analysis

- IR Spectroscopy: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared.

- NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) and placed in an NMR tube. ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer.
- Mass Spectrometry: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, typically via an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source. The mass-to-charge ratio of the ions is then analyzed.

Visualizations

General Workflow for the Synthesis of ω -Hydroxy Fatty Acids

The following diagram illustrates a general chemical synthesis workflow for producing ω -hydroxy fatty acids, such as **14-Hydroxytetradecanoic acid**, from a corresponding dicarboxylic acid monoester.

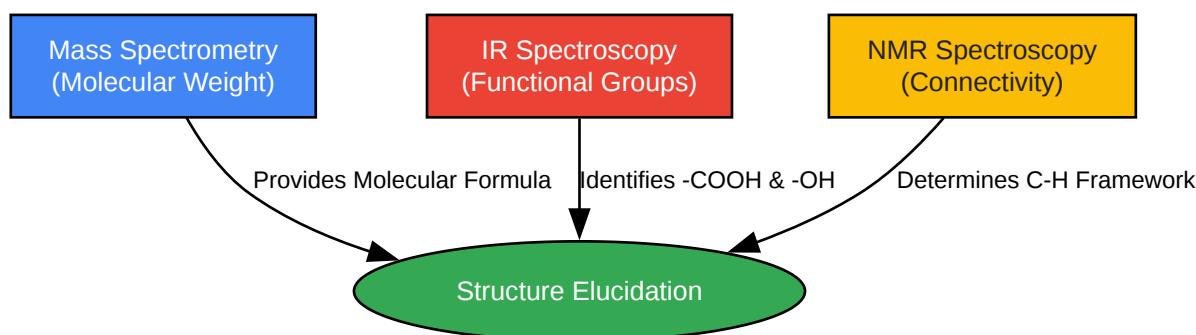


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Caption: General chemical synthesis workflow for ω -hydroxy fatty acids.

Logical Relationship of Spectroscopic Analyses

This diagram illustrates the logical flow of information obtained from different spectroscopic techniques for the structural elucidation of **14-Hydroxytetradecanoic acid**.



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Caption: Logical flow of spectroscopic data for structural analysis.

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